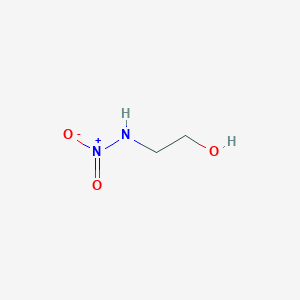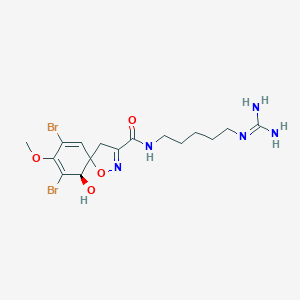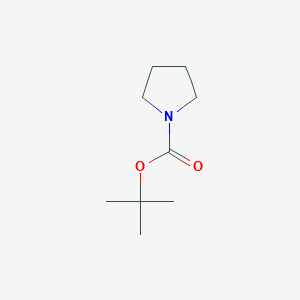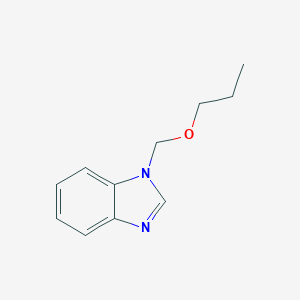
N-(2-Hydroxyethyl)nitramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Hydroxyethyl)nitramide: is an organic compound with the molecular formula C2H6N2O3 It is a nitramide derivative, characterized by the presence of a hydroxyethyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-(2-Hydroxyethyl)nitramide can be synthesized through the reaction of nitramide with ethylene oxide under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition of the product. The reaction can be represented as follows:
Nitramide+Ethylene Oxide→this compound
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(2-Hydroxyethyl)nitramide can undergo oxidation reactions to form corresponding nitro compounds. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound can lead to the formation of amines. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The hydroxyethyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Nitroethanol derivatives.
Reduction: Ethylamine derivatives.
Substitution: Various substituted nitramides depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: N-(2-Hydroxyethyl)nitramide is used as a building block in the synthesis of more complex organic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of nitramide derivatives on cellular processes. It is also used in the development of new drugs and therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It is also used as a stabilizer in the manufacture of explosives.
Mécanisme D'action
The mechanism of action of N-(2-Hydroxyethyl)nitramide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl group enhances its solubility and facilitates its transport across cell membranes. Once inside the cell, it can undergo various biochemical reactions, leading to the formation of active metabolites that exert their effects on cellular pathways.
Comparaison Avec Des Composés Similaires
- N-(2-Hydroxyethyl)phthalimide
- N-(2-Hydroxyethyl)succinimide
- N-(2-Hydroxyethyl)ethylenediamine
Comparison: N-(2-Hydroxyethyl)nitramide is unique due to the presence of the nitramide group, which imparts distinct chemical and biological properties. Compared to N-(2-Hydroxyethyl)phthalimide and N-(2-Hydroxyethyl)succinimide, this compound exhibits higher reactivity in oxidation and reduction reactions. Additionally, its applications in the synthesis of explosives and pharmaceuticals set it apart from other similar compounds.
Propriétés
IUPAC Name |
N-(2-hydroxyethyl)nitramide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2O3/c5-2-1-3-4(6)7/h3,5H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LATUZCZOMGJGGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40591447 |
Source


|
| Record name | N-(2-Hydroxyethyl)nitramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74386-82-6 |
Source


|
| Record name | N-(2-Hydroxyethyl)nitramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5,6-Dihydroindolo[1,2-c]quinazoline](/img/structure/B140221.png)













